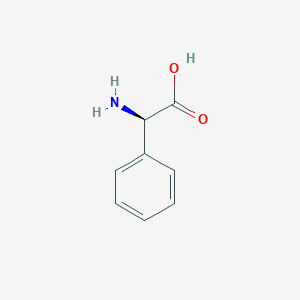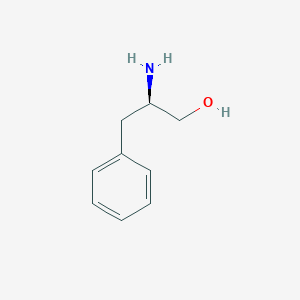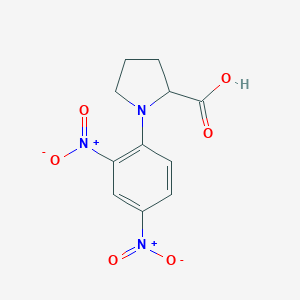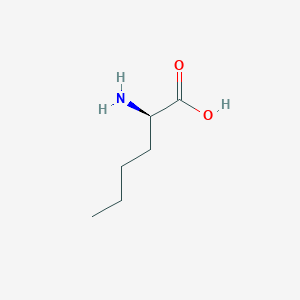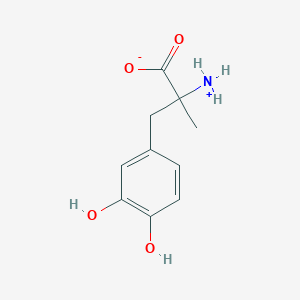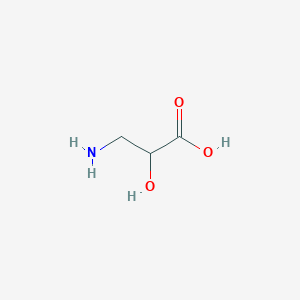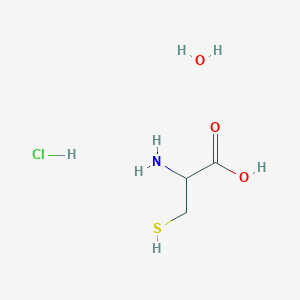
DL-Cysteine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-半胱氨酸盐酸盐是半胱氨酸的盐酸盐形式,半胱氨酸是一种含硫的非必需氨基酸。 它由于其抗氧化特性和在蛋白质合成中的作用,被广泛应用于制药、食品和化妆品等各个领域 .
准备方法
合成路线和反应条件
L-半胱氨酸盐酸盐可以通过多种方法合成。一种常见的方法是还原胱氨酸,胱氨酸是半胱氨酸的氧化二聚体形式。 还原过程通常使用还原剂,例如在催化剂存在下的氢气 .
工业生产方法
在工业环境中,L-半胱氨酸盐酸盐通常通过水解蛋白质(如人发或家禽羽毛)来生产,然后进行纯化和结晶。 另一种方法是胱氨酸在酸性介质中的电解还原,这种方法更具成本效益,并能得到更纯的产物 .
化学反应分析
反应类型
L-半胱氨酸盐酸盐会发生多种化学反应,包括:
常用试剂和条件
氧化剂: 过氧化氢,甲酸.
还原剂: 氢气,硼氢化钠.
反应条件: 根据所需反应,酸性或碱性条件.
主要产物
胱氨酸: 通过半胱氨酸的氧化形成.
S-羧甲基-L-半胱氨酸: 通过亲核取代反应形成.
科学研究应用
作用机制
L-半胱氨酸盐酸盐主要通过其抗氧化特性发挥作用。它参与氧化还原反应,有助于维持细胞内的氧化还原平衡。 它也是谷胱甘肽合成的前体,谷胱甘肽是人体中一种重要的抗氧化剂 . 半胱氨酸中的巯基可以清除自由基和活性氧,从而保护细胞免受氧化损伤 .
相似化合物的比较
L-半胱氨酸盐酸盐通常与其他含硫氨基酸进行比较,例如:
胱氨酸: 半胱氨酸的氧化二聚体形式,通过二硫键连接.
蛋氨酸: 另一种含硫氨基酸,是必需的,并在甲基化反应中起作用.
同型半胱氨酸: 一种含硫氨基酸,是蛋氨酸循环中的中间体.
独特性
L-半胱氨酸盐酸盐的独特性在于其在水中的高溶解度以及其能够参与多种生化反应的能力。 它的抗氧化特性和在蛋白质合成中的作用使其成为各个领域中的一种有价值的化合物 .
属性
CAS 编号 |
10318-18-0 |
|---|---|
分子式 |
C3H8ClNO2S |
分子量 |
157.62 g/mol |
IUPAC 名称 |
2-amino-3-sulfanylpropanoic acid;hydron;chloride |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H |
InChI 键 |
IFQSXNOEEPCSLW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S.Cl |
规范 SMILES |
[H+].C(C(C(=O)O)N)S.[Cl-] |
熔点 |
Mp 175-178 ° dec. |
Key on ui other cas no. |
7048-04-6 52-89-1 10318-18-0 |
物理描述 |
Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
同义词 |
DL-Cysteinehydrochloride; 10318-18-0; 2-amino-3-mercaptopropanoicacidhydrochloride; CYSTEINEHYDROCHLORIDE; H-DL-Cys-OH.HCl; (+-)-Cysteinehydrochloride; NSC8746; EINECS233-698-2; CYSTEINE,HYDROCHLORIDE,DL-; MFCD00064552; DL-Cysteinehydrochloridehydrate; DL-Cysteinehydrochlorideanhydrous; L-Cysteine,hydrochloride(1:1); Cysteinechlorohydrate; DL-CYSTEINEHCL; L-Cystein-hydrochloride; ACMC-20al3w; D-2-Amino-3-MercaptopropionicAcidHydrochloride; CYSTEINE,(L); ACMC-20a6d7; (R)-Cysteine-hydrochloride; SCHEMBL18160; KSC493Q7N; C9768_SIGMA; AC1L18J4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



